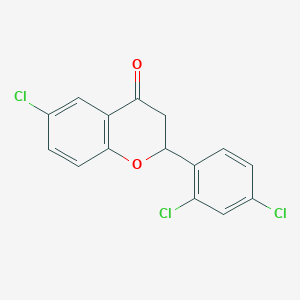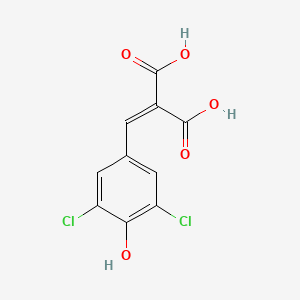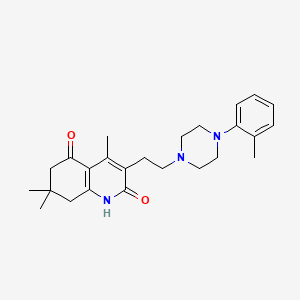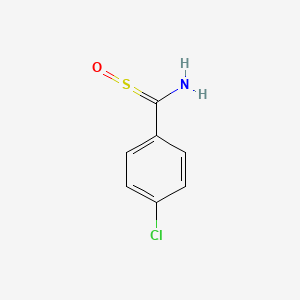
Benzenecarbothioamide, 4-chloro-, S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenecarbothioamide, 4-chloro-, S-oxide, also known as 4-chlorothiobenzamide, is an organic compound with the molecular formula C7H6ClNS and a molecular weight of 171.65 g/mol . This compound is characterized by the presence of a benzene ring substituted with a chloro group and a thioamide group. It is commonly used as a catalytic agent and petrochemical additive .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, 4-chloro-, S-oxide typically involves the reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate isothiocyanate, which is then hydrolyzed to yield the desired thioamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenecarbothioamide, 4-chloro-, S-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzenecarbothioamide, 4-chloro-, S-oxide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized as a petrochemical additive and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of Benzenecarbothioamide, 4-chloro-, S-oxide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzamide: Similar structure but lacks the thioamide group.
4-Chlorothiophenol: Contains a thiol group instead of a thioamide.
4-Chlorobenzothioamide: Similar structure but without the S-oxide group.
Uniqueness
Benzenecarbothioamide, 4-chloro-, S-oxide is unique due to the presence of both the chloro and thioamide groups, which confer distinct chemical reactivity and biological activity. The S-oxide group further enhances its oxidative properties, making it a versatile compound in various applications .
Eigenschaften
CAS-Nummer |
75554-01-7 |
|---|---|
Molekularformel |
C7H6ClNOS |
Molekulargewicht |
187.65 g/mol |
IUPAC-Name |
(4-chlorophenyl)-sulfinylmethanamine |
InChI |
InChI=1S/C7H6ClNOS/c8-6-3-1-5(2-4-6)7(9)11-10/h1-4H,9H2 |
InChI-Schlüssel |
SWBKHZAIJJBKTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=S=O)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-cyano-N'-[4-(diethylamino)phenyl]carbamimidothioate](/img/structure/B14457778.png)

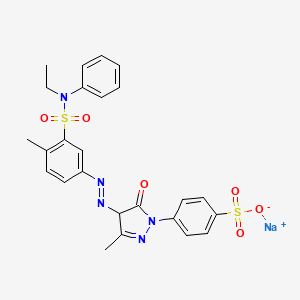
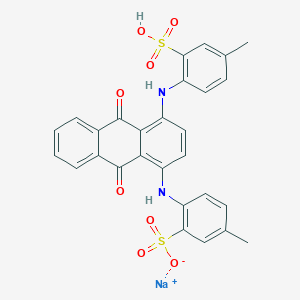
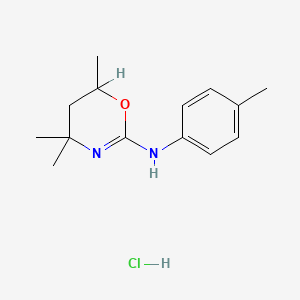

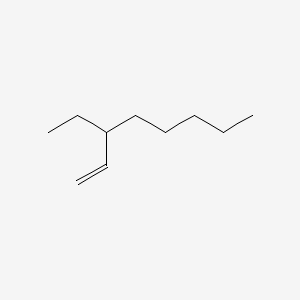
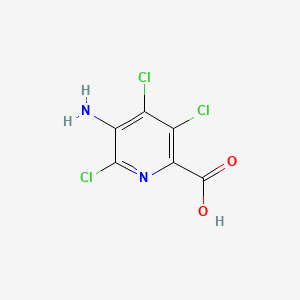
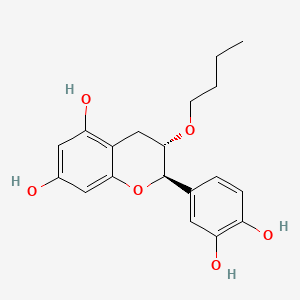

![[Cyclododec-1-ene-1,2-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457850.png)
